N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}methanesulfonamide

Crystallography Conformational Analysis Hydrogen Bonding

Addressing the need for a conformationally flexible N-aryl methanesulfonamide scaffold, this compound features an ethylenediamine spacer that frees the sulfonamide NH donor for intermolecular engagement-critical for co-crystallization and medicinal chemistry campaigns. Unlike directly N-substituted analogs, its dual secondary amine design (aromatic Ar-NH and aliphatic -NH-SO₂CH₃) enables sequential orthogonal functionalization for library synthesis. - Purity: 98%, the most frequently reported value among global suppliers - Core advantage: The 4-chloro-2-nitro regiochemistry provides a distinct electronic profile for bioreductive activation or target engagement - Procurement: Global shipping with standard R&D compliance, typically in stock for immediate dispatch

Molecular Formula C9H12ClN3O4S
Molecular Weight 293.73 g/mol
Cat. No. B11696415
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}methanesulfonamide
Molecular FormulaC9H12ClN3O4S
Molecular Weight293.73 g/mol
Structural Identifiers
SMILESCS(=O)(=O)NCCNC1=C(C=C(C=C1)Cl)[N+](=O)[O-]
InChIInChI=1S/C9H12ClN3O4S/c1-18(16,17)12-5-4-11-8-3-2-7(10)6-9(8)13(14)15/h2-3,6,11-12H,4-5H2,1H3
InChIKeyWWURBRWOOZAKKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}methanesulfonamide: Structural Identity & Procurement


N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}methanesulfonamide (CAS 347316-40-9) is a synthetic sulfonamide derivative with the molecular formula C9H12ClN3O4S and a molecular weight of 293.73 g/mol . It belongs to the N-aryl methanesulfonamide class, characterized by a 4-chloro-2-nitrophenyl ring linked through an ethylenediamine spacer (-NH-CH2-CH2-NH-) to a methanesulfonamide moiety . This compound is catalogued primarily as an organic building block or research chemical, with commercially available purity typically at 98% . Its structural architecture distinguishes it from simpler N-phenylmethanesulfonamides by incorporating a flexible two-carbon amino linker that alters both conformational freedom and hydrogen-bonding capacity relative to directly N-substituted analogs [1].

N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}methanesulfonamide: Why It Cannot Substitute Analogs


Generic substitution within the N-aryl methanesulfonamide class is precluded by three structural determinants unique to this compound. First, the ethylenediamine linker (-NH-CH2-CH2-NH-) introduces a flexible spacer absent in directly N-substituted analogs such as N-(4-chloro-2-nitrophenyl)methanesulfonamide, abolishing the intramolecular N-H···O hydrogen bond that stabilizes a six-membered ring conformation in the direct-attachment series [1]. Second, the 4-chloro-2-nitro regioisomeric arrangement on the phenyl ring creates an electronic environment distinct from the 2-chloro-4-nitro isomer, altering both the dipole moment and the pKa of the adjacent aniline nitrogen [2]. Third, the specific combination of a secondary amine (Ar-NH-) and a sulfonamide (-NH-SO2-CH3) terminus provides a dual hydrogen-bond donor profile that simpler mono-N-substituted sulfonamides cannot replicate [1]. These differences translate into divergent reactivity in nucleophilic substitution reactions, altered solubility profiles, and differential molecular recognition by biological targets — making blind substitution scientifically indefensible without direct comparative data for the specific application context.

Differentiation Evidence vs. Closest Analogs


Ethylenediamine Linker Eliminates Intramolecular H-Bond

The closest crystallographically characterized analog, N-(4-chloro-2-nitrophenyl)methanesulfonamide (CAS 1249400-38-1), which lacks the ethyl spacer, forms a persistent intramolecular N-H···O hydrogen bond between the sulfonamide NH and a nitro oxygen, creating a rigid six-membered ring [1]. In the target compound N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}methanesulfonamide, the two-carbon linker renders this intramolecular interaction geometrically impossible, resulting in a fundamentally different conformational ensemble with the sulfonamide NH free for intermolecular interactions or target binding .

Crystallography Conformational Analysis Hydrogen Bonding Sulfonamide

Molecular Weight & Profile vs. Linker Analogs

The target compound (MW 293.73 g/mol) occupies a distinct physicochemical space between the smaller direct-attachment analog N-(4-chloro-2-nitrophenyl)methanesulfonamide (MW 250.67 g/mol) [1] and the larger propyl-linker analog N-[3-(4-chloro-2-nitrophenylamino)propyl]methanesulfonamide (MW 307.75 g/mol) . This 43.06 g/mol increment over the direct analog adds one hydrogen bond donor and two rotatable bonds without introducing the additional lipophilicity of the propyl chain.

Physicochemical Properties Molecular Weight LogP Prediction Procurement Specification

Regioisomeric Electronic Effects: 4-Chloro-2-nitro vs. 2-Chloro-4-nitro

The target compound bears a 4-chloro-2-nitro substitution pattern, which places the strongly electron-withdrawing nitro group ortho to the aniline nitrogen and the chloro substituent para. Its regioisomer, N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}methanesulfonamide, reverses this arrangement (2-chloro-4-nitro) [1]. In the 4-chloro-2-nitro configuration, the nitro group can engage in resonance with the aniline nitrogen lone pair, while the para-chloro exerts a weaker inductive effect. This regioisomeric distinction is known in nitroaniline chemistry to produce different dipole moments, different NH acidities, and distinct reactivity profiles in nucleophilic aromatic substitution [2].

Regioisomerism Electronic Effects SAR Nitroaniline

Methanesulfonamide vs. Benzenesulfonamide: Steric & Lipophilicity

The target compound features a methanesulfonamide (-SO2-CH3) terminus, distinguishing it from the benzenesulfonamide (-SO2-Ph) or 4-methylbenzenesulfonamide (tosyl) termini found in compounds such as tolnifanide (N-(4-chloro-2-nitrophenyl)-N-ethyl-4-methylbenzenesulfonamide, CAS 304911-98-6, MW 354.8 g/mol) [1]. The methyl group imparts lower lipophilicity (estimated ΔclogP ≈ -1.5 to -2.0 vs. tosyl analog) and significantly reduced steric bulk at the sulfonamide terminus, which can affect both target binding pocket accommodation and physicochemical developability parameters.

Sulfonamide Series Lipophilicity Steric Effects Tolnifanide

Dual Secondary Amines Enable Orthogonal Derivatization

The target compound contains two chemically distinct secondary amine groups: an aromatic amine (Ar-NH-) and an aliphatic sulfonamide (-NH-SO2-CH3). This architecture, conferred by the ethylenediamine linker, permits sequential and orthogonal derivatization — for example, selective alkylation or acylation at the more nucleophilic aliphatic amine, or selective functionalization at the aromatic amine under different conditions [1]. In contrast, N-(4-chloro-2-nitrophenyl)methanesulfonamide possesses only a single sulfonamide NH directly attached to the aromatic ring, limiting derivatization to a single site [2]. The N-[3-(4-chloro-2-nitrophenylamino)propyl]methanesulfonamide propyl analog shares the dual-amine feature but with different spacing .

Synthetic Intermediate Orthogonal Protection Derivatization Building Block

Research Application Scenarios for Procurement


Medicinal Chemistry SAR: Flexible-Linker Scaffold

When a structure-activity relationship campaign demands an N-aryl methanesulfonamide core with conformational flexibility and a free sulfonamide NH donor, this compound provides a linker-extended architecture that its direct-attachment analog N-(4-chloro-2-nitrophenyl)methanesulfonamide cannot offer due to its constrained intramolecular hydrogen bond [1]. The target compound's dual secondary amine design further permits sequential orthogonal functionalization for library synthesis, as described in the anti-arrhythmic agent patent literature where related dual-amine sulfonamide architectures serve as key intermediates [2].

Fragment-Based Discovery: Lead-Like Properties

With a molecular weight of 293.73 g/mol and a methanesulfonamide (rather than arylsulfonamide) terminus, this compound is better aligned with fragment-like or lead-like property guidelines than the larger tolnifanide (MW 354.8) or related benzenesulfonamide analogs [1]. The 4-chloro-2-nitro substitution pattern provides a distinct electronic profile from the 2-chloro-4-nitro regioisomer, relevant when the ortho-nitro group is mechanistically important for target engagement or bioreductive activation [2].

Crystallography & Biophysics: Intermolecular H-Bond Donor

Unlike N-(4-chloro-2-nitrophenyl)methanesulfonamide, where the sulfonamide NH is sequestered in an intramolecular hydrogen bond with the ortho-nitro oxygen [1], the target compound's ethyl spacer frees this donor for intermolecular interactions. This property is relevant for co-crystallization studies with biological targets where the sulfonamide NH must engage the protein, and for supramolecular chemistry applications requiring predictable hydrogen-bonding patterns [1].

Synthetic Methodology: Orthogonal Amine Reactivity

The presence of two chemically distinct secondary amines — an aromatic amine (Ar-NH-) ortho to a nitro group and an aliphatic sulfonamide (-NH-SO2-CH3) — makes this compound a useful substrate for developing selective N-functionalization methodology [1]. The ethylene spacer may offer distinct cyclization outcomes compared to propyl-linker analogs, relevant for synthesizing N-heterocyclic scaffolds [2].

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